molecular formula C15H11NO B232085 9-Anthracenecarboxaldehyde, oxime CAS No. 18004-57-4

9-Anthracenecarboxaldehyde, oxime

Cat. No. B232085
CAS RN: 18004-57-4
M. Wt: 221.25 g/mol
InChI Key: HLGMTCSSRBPNOQ-MHWRWJLKSA-N
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Description

9-Anthraldehyde oxime is a synthetic tool with variable applications . It is one of the most important and prolific functional groups in organic chemistry . It is a primary material for the preparation of a large number of cyclic and heterocyclic compounds, such as isoxazoles, isoxazolines, isoxazolidines, as well as organic compounds such as aldehydes, amides, amines, and nitriles .


Synthesis Analysis

9-Anthraldehyde oxime was first synthesized by Hinkel and co-authors in 1935 . There are many strategies to prepare 9-anthraldehyde oxime from different functional groups . The compound was prepared with a different procedure by Fieser and Hartwell, which resulted in a 93% yield .


Chemical Reactions Analysis

9-Anthraldehyde oxime is used in the synthesis of a wide range of compounds . It can be converted into nitriles, nitro compounds, nitrones, amines, amides, and can also be exploited in the synthesis of azaheterocycles .


Physical And Chemical Properties Analysis

9-Anthracenecarboxaldehyde is a yellow solid that is soluble in common organic solvents . Its molecular weight is 206.24 g/mol .

Scientific Research Applications

  • Synthetic Applications : 9-Anthraldehyde oxime serves as a valuable example in organic chemistry for both preparative and synthetic applications. Various strategies to prepare it from different functional groups are summarized, focusing on recent and innovative approaches. Its main synthetic applications are discussed in-depth, highlighting recent and innovative synthetic strategies (Ahmed, Hussain, & Quadrelli, 2020).

  • Fluorometric Analysis : The compound is used in fluorometric analysis for the detection of chlorite, an important practical oxidant. Its ratiometric fluorescence signaling is leveraged to analyze chlorite in tap water, demonstrating high selectivity and sensitivity (Lee, Choi, Yoo, Ahn, & Chang, 2021).

  • Metal Cluster Formation : In the field of inorganic chemistry, 9-anthraldehyde oxime has been used to synthesize a triosmium carbonyl cluster. This research contributes to the understanding of metal-bound nitrile formation and provides insights into the electronic structure of such clusters (Wong, Lin, & Wong, 2003).

  • Photochemical Reactions : The photochemical reaction of 9-anthracenecarbaldehyde with 2-methyl-2-butene has been studied, revealing insights into oxetane formation under different irradiation conditions (Tanaka & Yamashita, 1983).

  • Chemiluminescence Probe : It has been incorporated into a chemiluminescence probe for selective and sensitive detection of singlet oxygen in various chemical and biological systems (Li, Zhang, Ma, Zhang, Li, & Zhu, 2004).

  • Hydrazone and Oxime Formation Catalysis : It plays a role in the catalysis of hydrazone and oxime formation, a widely used strategy in molecular conjugation for ligation, attachment, and bioconjugation (Crisalli & Kool, 2013).

  • Anion Recognition and Sensing : Unique hydrogen bonds between 9-anthracenyl hydrogen and anions have been observed, making it a candidate for colorimetric and fluorescent chemosensors for fluoride ion recognition (Kwon, Jang, Kim, Lee, Kim, & Yoon, 2004).

Safety and Hazards

According to the safety data sheet, 9-Anthracenecarboxaldehyde should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion of dust . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(NE)-N-(anthracen-9-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10,17H/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGMTCSSRBPNOQ-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18004-57-4
Record name 9-Anthraldehyde, oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthracenecarboxaldehyde, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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